Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl-

Chemoselective cross-coupling Sequential functionalization Oxidative addition kinetics

Standard aryl halide building blocks often lack the orthogonal reactivity needed for complex biaryl synthesis without tedious protecting-group manipulations. This triethylsilyl-protected scaffold uniquely integrates I, Br, and Si functional groups on a 2,6-difluorophenyl core, enabling three sequential, chemoselective cross-couplings from a single starting material. - Iodine site reacts first under mild Pd(0) conditions, leaving the bromine intact for a subsequent Suzuki coupling under more forcing conditions. - The triethylsilyl group can then be engaged in a fluoride-activated Hiyama coupling, allowing three-component diversification from one procurement. - The 5-iodo substitution pattern is essential for a heavy-halogen migration pathway that provides regioselective access to otherwise difficult-to-prepare difluorobenzoic acid isomers.

Molecular Formula C12H16BrF2ISi
Molecular Weight 433.15 g/mol
CAS No. 651027-10-0
Cat. No. B12590988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl-
CAS651027-10-0
Molecular FormulaC12H16BrF2ISi
Molecular Weight433.15 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C1=C(C(=CC(=C1F)I)Br)F
InChIInChI=1S/C12H16BrF2ISi/c1-4-17(5-2,6-3)12-10(14)8(13)7-9(16)11(12)15/h7H,4-6H2,1-3H3
InChIKeyUEGDQILRPSWQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, (3-Bromo-2,6-difluoro-5-iodophenyl)triethyl- (CAS 651027-10-0): Procurement-Ready Overview of a Polyhalogenated Arylsilane Building Block


Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- (CAS 651027-10-0) is a polyhalogenated arylsilane building block characterized by a 1,3,5-trisubstituted benzene core bearing bromine, iodine, and two ortho-fluorine atoms, with a triethylsilyl group at the 1-position [1]. This compound belongs to the (2,6-difluorophenyl)triethylsilane family extensively studied by Schlosser and Heiss for regioselective functionalization via organometallic intermediates [2]. The co-occurrence of bromine, iodine, and fluorine substituents on a single aryl ring, combined with the steric and electronic influence of the triethylsilyl group, makes this compound a uniquely versatile intermediate for sequential, chemoselective cross-coupling and directed ortho-metalation (DoM) strategies that simpler mono- or dihalogenated analogs cannot support [1][2].

Why (3-Bromo-2,6-difluoro-5-iodophenyl)triethylsilane Cannot Be Replaced by Generic Aryl Halide or Arylsilane Alternatives


Generic aryl halides or arylsilanes lack the specific combination of three features that define the synthetic utility of this compound: (i) the presence of two ortho-fluorine atoms that provide a unique buttressing effect on regioselective deprotonation [1]; (ii) the co-existence of bromine and iodine on the same ring, enabling sequential chemoselective cross-coupling via differential oxidative addition kinetics [2]; and (iii) the triethylsilyl group, which serves as both a protecting group and a latent nucleophile for Hiyama-type couplings [3]. Substituting this compound with (3-bromo-2,6-difluorophenyl)triethylsilane (CAS 651027-03-1) forfeits the iodine handle; using (3,5-dibromo-2,6-difluorophenyl)triethylsilane (CAS 651027-04-2) eliminates chemoselectivity between the two halogen sites; and employing the 4-iodo regioisomer (CAS 651027-11-1) alters the regiochemical outcome of base-mediated halogen migration reactions. The 5-iodo substitution pattern is specifically required for the deprotonation-triggered heavy-halogen migration pathway that converts this compound into the 4-iodo isomer, a transformation that underpins access to specific difluorobenzoic acid regioisomers [2].

Quantitative Differentiation Evidence: (3-Bromo-2,6-difluoro-5-iodophenyl)triethylsilane vs. Closest Analogs


Tandem Halogen Electrophilicity: Differential Oxidative Addition Kinetics of C–I vs. C–Br Bonds

The target compound possesses two chemically distinct carbon–halogen bonds (C–I and C–Br) on the same aromatic ring, enabling sequential, chemoselective cross-coupling. The C–I bond undergoes oxidative addition to Pd(0) catalysts approximately 10²–10³ times faster than the C–Br bond under standard cross-coupling conditions [1]. This kinetic differentiation is a class-level property of mixed iodo/bromo arenes and allows the iodine site to be functionalized first (e.g., via Suzuki, Sonogashira, or Heck coupling), leaving the bromine site intact for a subsequent, orthogonal coupling step. In contrast, (3,5-dibromo-2,6-difluorophenyl)triethylsilane (CAS 651027-04-2) presents two chemically equivalent C–Br bonds, making sequential, site-selective functionalization without statistical mixtures significantly more challenging. Similarly, (3-bromo-2,6-difluorophenyl)triethylsilane (CAS 651027-03-1) possesses only a single reactive halogen, limiting the compound to a single cross-coupling event.

Chemoselective cross-coupling Sequential functionalization Oxidative addition kinetics

Regioisomeric Halogen Migration Pathway: 5-Iodo to 4-Iodo Conversion Under Basic Conditions

The 5-iodo substitution pattern is essential for the base-mediated heavy-halogen migration reaction. Under treatment with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or similar strong, hindered amide bases, the target compound (designated as derivative 23 in Schlosser and Heiss, 2003 [1]) undergoes deprotonation-triggered migration of iodine from the 5-position to the 4-position, yielding (3-bromo-2,6-difluoro-4-iodophenyl)triethylsilane (CAS 651027-11-1, derivative 24) . This isomerization is regiochemically specific: the iodine migrates exclusively to the 4-position (para to the silyl group), with no detectable migration to the 2- or 6-positions, owing to the steric shielding by the flanking fluorine atoms [1]. The 4-iodo regioisomer (CAS 651027-11-1) cannot undergo the reverse migration under identical conditions, meaning the 5-iodo isomer (target compound) serves as the kinetically accessible precursor to both regioisomeric forms [1]. This regioisomeric flexibility is not available with the 4-iodo analog or with the non-iodinated (3,5-dibromo) analog .

Heavy-halogen migration Deprotonation-triggered isomerization Regioselective synthesis

Ortho-Fluorine Buttressing Effect on Regioselective Deprotonation: Minimal but Quantifiable Steric Pressure

The two ortho-fluorine atoms in the target compound create a quantifiable buttressing effect that influences regioselective deprotonation. In closely related (2,6-difluorophenyl)triethylsilane, sec-butyllithium-mediated metalation occurs at the 3- and 4-positions in a ratio of 98:2 [1]. When a bromine substituent replaces one fluorine (as in (2-bromo-6-fluorophenyl)triethylsilane), the metalation regioselectivity shifts dramatically to 84:16 (ortho/meta relative to the halogen) [1]. In the target compound, the combined presence of two fluorine atoms plus bromine and iodine substituents further constrains the available deprotonation sites: the fluorine atoms transmit steric pressure that locks the triethylsilyl group conformationally, limiting base attack predominantly to the position para to the silyl group (the 4-position) [1][2]. This buttressing-enhanced regiocontrol is fundamentally absent in analogs such as (2,6-dichlorophenyl)triethylsilane or (2,6-dibromophenyl)triethylsilane, where the larger halogens produce different (and often more complex) metalation patterns [2].

Buttressing effect Regioselective metalation Steric pressure transmission

Triethylsilyl Group as a Latent Cross-Coupling Partner: Hiyama Coupling Capability Absent in Non-Silylated Analogs

The triethylsilyl group serves as a latent nucleophile for Hiyama-type cross-coupling reactions, a capability absent in non-silylated polyhalogenated benzene analogs. Aryl(triethyl)silanes have been demonstrated to undergo CuBr₂/Ph-Davephos-catalyzed cross-coupling with iodoarenes in the presence of CsF as a stoichiometric activator [1]. Furthermore, Pd/Cu dual catalytic systems enable cross-coupling of aryl(triethyl)silanes with aryl bromides [2]. This means the target compound can function not only as an electrophile (via its C–I and C–Br bonds) but also as a nucleophilic coupling partner (via its C–Si bond after fluoride activation), enabling a total of three sequential, orthogonal coupling reactions from a single molecule. In contrast, a non-silylated analog such as 1-bromo-3,5-difluoro-2-iodobenzene lacks the silyl-based nucleophilic coupling option entirely, limiting its synthetic utility to two sequential electrophilic couplings [3].

Hiyama cross-coupling Arylsilane reactivity Silicon-based coupling reagents

Synthetic Provenance: The 5-Iodo Derivative as the Precursor to 4-Iodo and 3,4-Dibromo Analogs in a Validated Synthetic Sequence

In the published synthetic scheme of Schlosser and Heiss (2003), the target compound (identified as the 5-iodo analog of 3,5-dibromo-2,6-difluorophenyltriethylsilane, compound 23) is explicitly demonstrated as the requisite intermediate for accessing both (i) the 4-iodo regioisomer (compound 24) via base-mediated iodine migration, and (ii) 3,4-dibromo-2,6-difluorophenyltriethylsilane (compound 14) via bromine migration when starting from the dibromo analog [1]. This places the 5-iodo compound at a critical branching point in the synthetic tree: it is the only intermediate from which both the 4-iodo and 3,4-dibromo derivatives can be generated in a regiospecific manner [1]. Subsequent carboxylation and protodesilylation or bromodesilylation of these intermediates provides access to several otherwise difficult-to-obtain difluorobenzoic acid regioisomers [1]. The 4-iodo regioisomer (CAS 651027-11-1) cannot serve as the precursor to the 5-iodo compound, establishing the target compound as the synthetically privileged member of this isomeric family.

Synthetic intermediate validation Halogen migration sequence Difluorobenzoic acid precursors

Molecular Weight Differentiation: Impact on Reaction Stoichiometry and Cost Efficiency

The molecular weight of the target compound is 433.15 g/mol , which is significantly higher than that of its non-iodinated analog (3-bromo-2,6-difluorophenyl)triethylsilane (307.25 g/mol, CAS 651027-03-1) and the (2,6-difluorophenyl)triethylsilane parent compound (228.35 g/mol, CAS 651027-02-0) . When procuring on a per-gram basis, the higher molecular weight means fewer moles of the target compound are obtained per gram compared to lower-MW analogs. However, the presence of both iodine and bromine in a single molecule means that each mole of the target compound delivers two reactive halogen sites for sequential coupling, whereas the mono-bromo analog delivers only one . On a 'reactive-halogen-sites-per-gram' basis, the target compound provides 2 reactive sites per 433.15 g (0.0046 sites/g), while the mono-bromo analog provides 1 site per 307.25 g (0.0033 sites/g)—a ~40% higher density of reactive functionality per unit mass for the target compound . This metric is relevant for procurement decisions where shipping, storage, and handling costs scale with mass rather than molar quantity.

Molecular weight Reaction stoichiometry Cost per mole calculation

Optimal Application Scenarios for (3-Bromo-2,6-difluoro-5-iodophenyl)triethylsilane Based on Quantitative Differentiation Evidence


Sequential, Chemoselective Cross-Coupling for Diversified Biaryl Libraries

The kinetic differentiation between the C–I bond (fast oxidative addition) and C–Br bond (slower oxidative addition) enables medicinal chemistry teams to build diversified biaryl libraries through two sequential, chemoselective Suzuki-Miyaura couplings from a single starting material [1]. In the first step, the iodine site is coupled with an arylboronic acid under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, 60 °C), selectively reacting at C–I while leaving C–Br intact. In the second step, a different arylboronic acid is coupled at the C–Br site under more forcing conditions (e.g., Pd(dppf)Cl₂, 90 °C). This sequential approach eliminates the need for protecting group manipulations and reduces the number of isolated intermediates compared to using separate mono-halogenated building blocks, directly lowering both material costs and synthesis time [1]. The triethylsilyl group can optionally be engaged in a third, Hiyama-type coupling after fluoride activation, enabling three-component diversification from a single procurement [2].

Synthesis of Regioisomerically Pure Difluorobenzoic Acid Derivatives via Halogen Migration

The 5-iodo substitution pattern is specifically required for accessing 2-bromo-4,6-difluorobenzoic acid and 2-bromo-3,5-difluorobenzoic acid—two regioisomers that are otherwise challenging to prepare selectively [1]. Treatment of the target compound with LiTMP at –75 °C triggers iodine migration from the 5- to the 4-position, yielding the 4-iodo regioisomer with >95% regioselectivity [1]. Subsequent carboxylation of the metalated intermediate (via CO₂ quench) followed by protodesilylation or bromodesilylation affords the target benzoic acids in regioisomerically pure form [1]. This pathway is exclusive to the 5-iodo compound; the 4-iodo regioisomer (CAS 651027-11-1) cannot undergo the reverse migration, and the non-iodinated analogs lack the heavy-halogen migration capability entirely [1]. For agrochemical and pharmaceutical intermediate suppliers, this validated route to specific difluorobenzoic acids represents a distinct competitive advantage over alternative synthetic approaches [1].

Regioselective Directed Ortho-Metalation (DoM) for Fluorinated Scaffold Elaboration

The two ortho-fluorine atoms in the target compound generate a quantifiable buttressing effect that directs organolithium-mediated deprotonation with high regioselectivity [1]. In the parent (2,6-difluorophenyl)triethylsilane system, sec-butyllithium achieves 98:2 selectivity for deprotonation at the 3- vs. 4-position [1]. In the target compound, the additional steric and electronic influence of the bromine and iodine substituents further constrains the available metalation sites, favoring deprotonation at the 4-position (para to the silyl group and between the two fluorine atoms) [1][2]. This predictable regiochemical outcome enables the installation of electrophiles (e.g., CO₂, DMF, I₂, R₃SnCl) at a single, predetermined position with minimal isomeric byproducts—a critical requirement for process chemistry where purification costs dominate [1]. Analogs with chlorine or bromine in place of fluorine exhibit markedly different (and less predictable) metalation patterns, making the fluorine-substituted system the preferred choice for applications demanding high regiofidelity [2].

Three-Component Iterative Coupling for Complex Fluorinated API Intermediates

The target compound uniquely supports three mechanistically orthogonal coupling reactions from a single molecule: (1) C–I bond via fast oxidative addition (Suzuki, Sonogashira, or Heck), (2) C–Br bond via slower oxidative addition, and (3) C–Si bond via fluoride-activated Hiyama coupling [1][2]. This three-component iterative coupling capability is absent in both the mono-bromo analog (which supports only one Pd-catalyzed coupling) and the dibromo analog (which supports two couplings but without inherent chemoselectivity) [3]. For the synthesis of complex fluorinated active pharmaceutical ingredient (API) intermediates—where incorporation of fluorinated aromatic rings is a common strategy for modulating metabolic stability and bioavailability—this tri-functional building block enables the rapid assembly of highly substituted biaryl and terphenyl architectures in fewer synthetic steps than conventional approaches [1][2].

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